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Compound of Interest

Compound Name: HIM-561

Cat. No.: B12379236

This technical support guide provides researchers, scientists, and drug development
professionals with essential information for addressing potential off-target effects of HIM-561,
an orally bioavailable EGFR PROTAC (Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQS)

Q1: What are the potential sources of off-target effects for HIM-5617
Al: Potential off-target effects of HIM-561 can arise from its three main components:

o The "warhead": The portion of the molecule that binds to the target protein. HIM-561 uses
brigatinib as its warhead.[1] While designed to target EGFR, brigatinib has known activity
against other kinases such as ALK and ROS1.[2]

e The E3 ligase ligand: This component recruits the E3 ubiquitin ligase to the target protein.
HJIM-561 utilizes a ligand for the Cereblon (CRBN) E3 ligase.[3] Ligands derived from
immunomodulatory drugs (IMiDs) like thalidomide can lead to the degradation of other
proteins known as "neosubstrates,” such as IKZF1 and IKZF3.[4][5]

e The linker: The chemical moiety that connects the warhead and the E3 ligase ligand. While
less common, the linker itself can have unintended interactions. The composition and
attachment points of the linker can also influence the overall selectivity of the PROTAC.[6]

Q2: What are the known side effects of brigatinib, the warhead component of HIM-561?
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A2: Brigatinib, as a standalone therapy, has a known safety profile from its use as an ALK
inhibitor. Common treatment-emergent adverse events are generally mild to moderate and can
include nausea, diarrhea, fatigue, cough, and headache.[7][8] More serious adverse events
have been reported, including dyspnea (shortness of breath), pneumonia, and hypertension.[8]
[9] A unique and important toxicity is the potential for early-onset interstitial lung disease or
pneumonitis.[7]

Q3: Can the Cereblon (CRBN) ligand in HIM-561 cause off-target effects?

A3: Yes. The CRBN ligands used in many PROTACSs are derived from thalidomide or its
analogs.[10] These molecules can alter the substrate specificity of the CRBN E3 ligase
complex, leading to the ubiquitination and degradation of proteins that are not the intended
target.[10] These unintended targets are referred to as neosubstrates. Depending on the
specific CRBN ligand and its linkage to the rest of the PROTAC, neosubstrates like the
transcription factors IKZF1 and IKZF3 can be degraded.[4][5]

Q4: How can | experimentally identify potential off-target effects of HIM-561 in my cell lines?

A4: An unbiased approach to identify degradation-dependent off-target effects is crucial. The
recommended method is mass spectrometry-based global proteomics.[6] This technique
compares the protein abundance profiles of cells treated with HIM-561 to vehicle-treated
control cells. Proteins that show a significant and dose-dependent decrease in abundance are
considered potential off-targets.[1]

Q5: Once | have a list of potential off-targets from proteomics, how do | validate them?

A5: Potential off-target proteins identified through proteomics should be validated using
orthogonal methods.[6] The most common and straightforward validation technique is Western
Blotting, which can confirm the degradation of a specific protein.[1][6] For more quantitative
validation, targeted proteomics methods like Selected Reaction Monitoring (SRM) can be
employed.[6] Additionally, target engagement assays such as the Cellular Thermal Shift Assay
(CETSA) can be used to confirm direct binding of HIM-561 to the potential off-target protein
within the cellular environment.[1]
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Issue: Unexpected Cell Viability/Toxicity Profile

If you observe a cellular phenotype (e.g., toxicity in a cell line that does not express the
intended EGFR mutant target) that is inconsistent with the on-target activity of HJM-561, it may

be due to an off-target effect.

Troubleshooting Workflow:

Troubleshooting Unexpected Toxicity

Gnexpected cellular phenotype observea

:

Gerform dose-response curve in relevant cell Iines)

:

Gypothesize potential off-target liabilities (e.g., based on warhead or E3 ligase IigandD

:

(Conduct global proteomics (MS) to identify unintended degraded proteing

:

Validate proteomics hits via Western Blot

:

Confirm target engagement with CETSA

:

Gnalyze results to confirm or refute off-target effec)
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Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue: HIM-561 Shows Activity in EGFR Wild-Type Cells

HJM-561 is designed to be selective for mutant EGFR over wild-type (WT) EGFR.[11][12] If
you observe significant degradation of WT EGFR or toxicity in WT EGFR-expressing cells,
consider the following:

» High Concentrations: Ensure you are using HIJM-561 within the recommended concentration
range. At very high concentrations, the selectivity of many targeted therapies can decrease.

» Warhead Off-Target Effects: The brigatinib warhead may be inhibiting other essential kinases
in that specific cell line.

» Experimental Controls: Include a negative control PROTAC in your experiments. This would
be a molecule with the same warhead and linker but an inactive E3 ligase ligand, or a
version where the warhead is chemically modified to prevent binding to its target. This helps
to distinguish between pharmacology related to the warhead itself versus the degradation-
dependent mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to HJM-561 and its components.

Table 1: HIM-561 In Vitro Degradation and Proliferation Inhibition

Cell Line

. DC50 (Degradation) IC50 (Proliferation)  Reference
Expressing

EGFR
Del19/T790MIC797 9.2 nM Not Specified [3]
s

EGFR

5.8 nM Not Specified [3]
L858R/T790M/C797S
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| Wild-Type EGFR | No significant degradation | Spared [[11][12] |

Table 2: Common Treatment-Emergent Adverse Events of Brigatinib (All Grades)

Adverse Event Frequency Reference
Nausea 53% [8]
Fatigue 43% [8]
Diarrhea 41% [8]
Cough Not Specified [7]

| Headache | Not Specified |[7] |

Table 3: Serious Treatment-Emergent Adverse Events of Brigatinib

Adverse Event Frequency Reference
Dyspnea 7% [8]
Pneumonia 7% [8]

| Hypoxia | 5% |[8] |

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target
Identification

This protocol provides a general workflow for identifying degradation-dependent off-target
effects of HIM-561 using mass spectrometry.

e Cell Culture and Treatment:

o Culture your chosen cell line to ~70-80% confluency.
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o Treat cells with HIM-561 at various concentrations (e.g., 0.1x, 1x, 10x the on-target DC50)
and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include at

least three biological replicates for each condition.

e Cell Lysis and Protein Digestion:
o Harvest and lyse the cells in a buffer compatible with mass spectrometry.
o Quantify the protein concentration of each lysate.
o Digest the proteins into peptides using an enzyme such as trypsin.[6]

o Peptide Labeling and LC-MS/MS Analysis:

o For quantitative analysis, label the peptides from each condition with isobaric tags (e.g.,
TMT or iTRAQ).[1]

o Combine the labeled peptide samples.

o Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass
spectrometry (MS/MS).[1][6]

o Data Analysis:

o Use specialized software to identify and quantify peptides and their corresponding
proteins.

o Perform statistical analysis to identify proteins with a significant, dose-dependent decrease
in abundance in the HIM-561-treated samples compared to the vehicle control.[6] These

are your potential off-targets.

Protocol 2: Western Blot for Off-Target Validation

This protocol is for validating the degradation of a specific potential off-target protein identified

from the proteomics screen.

e Cell Culture and Treatment:
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o Treat cells with HIM-561 and a vehicle control as described in Protocol 1.

e Protein Extraction and Quantification:
o Lyse cells and extract total protein.
o Determine the protein concentration of each sample.
e SDS-PAGE and Protein Transfer:
o Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a nitrocellulose or PVDF membrane.
e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.
o Incubate the membrane with a primary antibody specific to your potential off-target protein.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Incubate the membrane with an HRP substrate and visualize the protein bands using a
chemiluminescence imager.

e Analysis:

o Compare the band intensity of the potential off-target protein in HIM-561-treated samples
to the vehicle control. A significant decrease in intensity confirms degradation. Also probe
for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.

Visualizations
HJM-561 Mechanism of Action
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Caption: On-target mechanism of HIM-561 leading to EGFR degradation.

Off-Target Identification and Validation Workflow
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Caption: Experimental workflow for identifying and validating off-targets.

Potential Degradation-Dependent Off-Target Pathways
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Caption: Potential off-target degradation pathways of HIJM-561.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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